2-Nitroethenamine
Overview
Description
2-nitroethen-1-amine is an organic compound characterized by the presence of a nitro group (-NO2) and an amine group (-NH2) attached to an ethene backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block for the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-nitroethen-1-amine can be synthesized through several methods. One common approach involves the reaction of nitroethane with formaldehyde and ammonia under basic conditions. This reaction proceeds via a condensation mechanism, forming the desired product along with water as a byproduct. Another method involves the nitration of etheneamine using nitric acid in the presence of a catalyst, such as sulfuric acid, to yield 2-nitroethen-1-amine.
Industrial Production Methods
In an industrial setting, the production of 2-nitroethen-1-amine typically involves large-scale nitration reactions. The process is optimized to ensure high yields and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-nitroethen-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrosoethenamine, nitrate derivatives.
Reduction: Ethene-1,2-diamine.
Substitution: Various substituted amines depending on the nature of the substituent.
Scientific Research Applications
2-nitroethen-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitro and amine groups.
Medicine: Derivatives of 2-nitroethen-1-amine are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-nitroethen-1-amine exerts its effects involves its ability to act as both a nucleophile and an electrophile due to the presence of the nitro and amine groups. The nitro group is electron-withdrawing, making the ethene backbone susceptible to nucleophilic attack. Conversely, the amine group can donate electrons, facilitating electrophilic reactions. These dual properties enable 2-nitroethen-1-amine to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-nitroethen-1-amine can be compared with other similar compounds, such as:
Nitroethane: Lacks the amine group, making it less versatile in nucleophilic reactions.
Etheneamine: Lacks the nitro group, reducing its electrophilic reactivity.
2-nitroethene-1,1-diamine: Contains an additional amine group, increasing its nucleophilicity and potential for forming complex heterocycles.
The uniqueness of 2-nitroethen-1-amine lies in its balanced reactivity, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-nitroethenamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O2/c3-1-2-4(5)6/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAGRXJIXIPQDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316513 | |
Record name | 2-Nitroethenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29270-77-7 | |
Record name | 2-Nitroethenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29270-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitroethenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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